3-[(3-Bromophenyl)sulfanyl]benzonitrile is an organic compound characterized by the presence of a bromophenyl group linked to a benzonitrile moiety via a sulfanyl group. Its unique structure imparts distinct chemical and biological properties, making it a subject of interest in various scientific fields. The compound is identified by the CAS number 1880459-23-3 and has the molecular formula with a molecular weight of approximately 290.2 g/mol.
This compound can be synthesized through specific chemical reactions involving commercially available precursors, such as 3-bromothiophenol and benzonitrile. The synthesis typically requires careful control of reaction conditions to achieve optimal yields and purity.
3-[(3-Bromophenyl)sulfanyl]benzonitrile falls under the category of organic sulfides and nitriles, which are important functional groups in organic chemistry. Its classification highlights its potential applications in synthetic chemistry, medicinal chemistry, and material science.
The primary method for synthesizing 3-[(3-Bromophenyl)sulfanyl]benzonitrile involves a nucleophilic aromatic substitution reaction. This process typically includes:
The procedure generally follows these steps:
While specific industrial methods for producing this compound are not extensively documented, scaling up laboratory synthesis would involve optimizing parameters like temperature, solvent choice, and reaction time to maximize yield and purity. Continuous flow reactors might also be employed to enhance efficiency in industrial settings.
The molecular structure of 3-[(3-Bromophenyl)sulfanyl]benzonitrile can be represented by its chemical formula . The structural features include:
C1=CC(=CC(=C1)SC2=CC(=CC=C2)Br)C#N
3-[(3-Bromophenyl)sulfanyl]benzonitrile can participate in several chemical reactions:
The mechanism of action for 3-[(3-Bromophenyl)sulfanyl]benzonitrile varies depending on its application:
Property | Value |
---|---|
Molecular Formula | C₁₃H₈BrNS |
Molecular Weight | 290.18 g/mol |
Melting Point | Not specified |
Boiling Point | Not specified |
Solubility | Soluble in polar solvents like DMF |
3-[(3-Bromophenyl)sulfanyl]benzonitrile has several notable applications:
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 36506-69-1